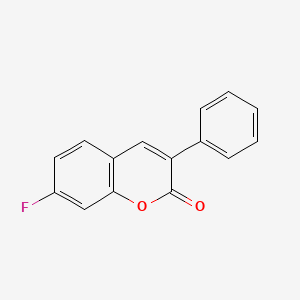

7-Fluoro-3-phenylcoumarin

Overview

Description

7-Fluoro-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse applications, including their use in fluorescent dyes and as intermediates in the synthesis of various organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related coumarin derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of coumarin derivatives often involves the functionalization of the coumarin core at specific positions to introduce various substituents that confer desired properties. For example, the synthesis of a coumarin-based ligand with fluorophenyl groups is described, which is then used to prepare phthalocyanines with potential electrochemical applications . Another paper discusses the synthesis of 7-azido-3-formylcoumarin, a precursor for bioorthogonally applicable fluorogenic dyes . These methods highlight the versatility of coumarin chemistry and the potential routes that could be used to synthesize this compound.

Molecular Structure Analysis

The molecular structure of coumarin derivatives can significantly influence their photophysical and electrochemical properties. For instance, the crystal structure of a coumarin derivative with anthracenyl and diethylamino groups shows specific dihedral angles that affect its luminescent properties . Similarly, the molecular structures of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores were characterized by various spectroscopic techniques, revealing their high fluorescence quantum yields and stability . These findings suggest that the molecular structure of this compound would be a key determinant of its properties.

Chemical Reactions Analysis

Coumarin derivatives can participate in various chemical reactions, which can be utilized to create a wide array of compounds with diverse functionalities. The preparation of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid as a scaffold for combinatorial synthesis demonstrates the reactivity of coumarin derivatives at different positions, allowing for the creation of libraries of compounds with potential biological or physical properties . This reactivity could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are closely related to their structure. For example, the photoluminescent and electroluminescent properties of a coumarin derivative were investigated, showing high fluorescence quantum yield and strong blue emission . The electrochemical and thermal properties of pyrazolo[3,4-b]pyridine-based coumarin chromophores were also studied, indicating good stability and potential for application in living cell imaging . These properties are indicative of the potential behavior of this compound in various applications.

Future Directions

Coumarin hybrids have been designed and synthesized as a new strategy in the field of medicinal chemistry. They have shown potential in combating several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has shown significant activities against selective strains .

Mechanism of Action

Target of Action

7-Fluoro-3-phenylcoumarin, also known as 7-fluoro-3-phenylchromen-2-one, is a member of the coumarin family . Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have been identified as potential treatments for various ailments, including cancer, metabolic, and degenerative disorders . .

Mode of Action

Coumarins, in general, are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Coumarins are involved in various biochemical pathways. They are known for their biosynthesis in plants and metabolic pathways . .

Result of Action

Coumarins, in general, have numerous biological and therapeutic properties , suggesting that this compound may have similar effects.

Action Environment

It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light , suggesting that light conditions may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

7-Fluoro-3-phenylcoumarin plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, making it a valuable tool for studying biochemical processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can be used to study enzyme kinetics and inhibition mechanisms. Additionally, the compound’s fluorescence properties make it useful for labeling and detecting biomolecules in various assays .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, studies have demonstrated that this compound can modulate the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . These effects highlight the potential of this compound as a tool for studying cellular processes and as a potential therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in cellular metabolism and other biochemical processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to changes in its biochemical properties and effectiveness. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can influence metabolic flux and metabolite levels in cells, further affecting cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to different cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. Studies have shown that the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name |

7-fluoro-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKAXJDLVHWSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

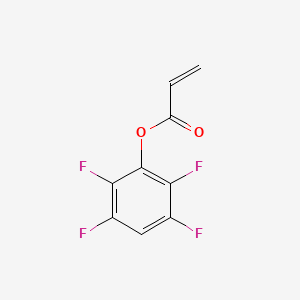

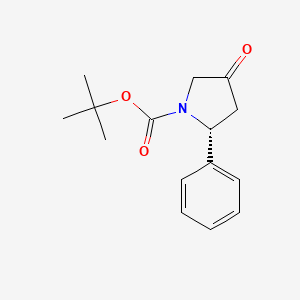

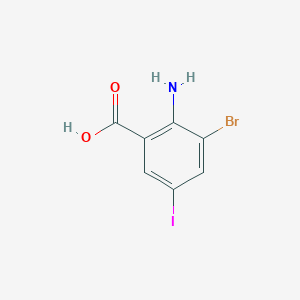

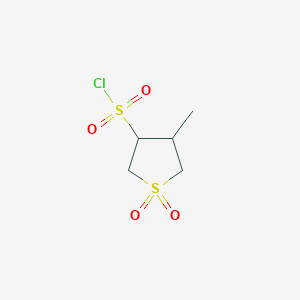

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)